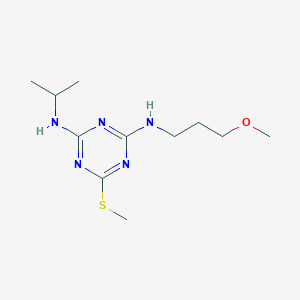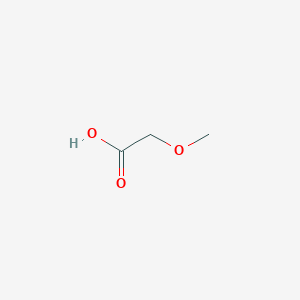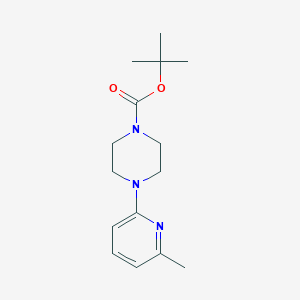
4-(2-Hydroxyethyl)phenylboronsäure
Übersicht
Beschreibung
4-(2-Hydroxyethyl)phenylboronic acid is a boronic acid derivative with the molecular formula C8H11BO3 and a molecular weight of 165.98 . It is commonly used in organic synthesis .
Synthesis Analysis
Phenylboronic acid, a compound similar to 4-(2-Hydroxyethyl)phenylboronic acid, can be synthesized using phenylmagnesium bromide and trimethyl borate to form an ester, which is then hydrolyzed to the product . Other synthesis methods involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .Molecular Structure Analysis
The molecular structure of 4-(2-Hydroxyethyl)phenylboronic acid consists of a phenyl group attached to a boronic acid group, which is further connected to a 2-hydroxyethyl group . The boron atom in the boronic acid group is sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis
Phenylboronic acid, a compound similar to 4-(2-Hydroxyethyl)phenylboronic acid, participates in numerous cross-coupling reactions where it serves as a source of a phenyl group . One example is the Suzuki reaction where, in the presence of a Pd(0) catalyst and base, phenylboronic acid and vinyl halides are coupled to produce phenyl alkenes .Physical And Chemical Properties Analysis
4-(2-Hydroxyethyl)phenylboronic acid is a solid substance . It is stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Anwendungen im Bereich der Sensorik
Boronsäuren, einschließlich 4-(2-Hydroxyethyl)phenylboronsäure, werden aufgrund ihrer Wechselwirkungen mit Diolen und starken Lewis-Basen wie Fluorid- oder Cyanidanionen zunehmend in verschiedenen Forschungsbereichen eingesetzt . Dies führt zu ihrer Verwendung in verschiedenen sensorischen Anwendungen, die homogene Assays oder heterogene Detektion sein können .
Therapeutika
Die Schlüsselwechselwirkung von Boronsäuren mit Diolen ermöglicht die Verwendung in verschiedenen Bereichen, die von biologischer Markierung, Proteinmanipulation und -modifikation, Trennung und der Entwicklung von Therapeutika reichen .
Proteinmanipulation und Zellmarkierung
Ein Bereich mit besonderem Wachstum ist die Wechselwirkung von Boronsäuren mit Proteinen, deren Manipulation und Zellmarkierung . Boronsäuren werden auch zur Elektrophorese von glykosylierten Molekülen verwendet .
Baustoffe für Mikropartikel
Boronsäuren werden als Baustoffe für Mikropartikel für analytische Methoden und in Polymeren für die kontrollierte Freisetzung von Insulin eingesetzt .
Glucosesensitives Hydrogel
Auf Phenylboronsäure basierende glucosesensitive Hydrogele sind für Forscher von Interesse, angesichts der großen Anzahl von Diabetespatienten weltweit . Diese Hydrogele können blutzuckersenkende Medikamente (wie Insulin) als Reaktion auf den Anstieg des Glukosespiegels freisetzen .
Wundheilung und Tumor-Targeting
Eine weitere bemerkenswerte Verwendung dieser Konjugate wurde in der Wundheilung und im Tumor-Targeting gefunden .
Katalysator in organischen Reaktionen
This compound kann als Reagenz für Rhodium-katalysierte intramolekulare Aminierung, Pd-katalysierte direkte Arylierung, Mizoroki-Heck- und Suzuki-Miyaura-Kupplungsreaktionen verwendet werden
Wirkmechanismus
Target of Action
4-(2-Hydroxyethyl)phenylboronic acid is primarily used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary target of this compound is the palladium catalyst used in the reaction .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, 4-(2-Hydroxyethyl)phenylboronic acid acts as a nucleophile . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with an electrophilic organic group . In the transmetalation step, the 4-(2-Hydroxyethyl)phenylboronic acid transfers its organic group from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving 4-(2-Hydroxyethyl)phenylboronic acid . This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds . The downstream effects of this reaction include the synthesis of various biologically active compounds .
Pharmacokinetics
It’s known that boronic acids are generally stable and easy to handle, making them important to organic synthesis . The solubility of phenylboronic acids in most polar organic solvents and their poor solubility in hexanes and carbon tetrachloride suggest that similar properties may apply to 4-(2-Hydroxyethyl)phenylboronic acid .
Result of Action
The result of the action of 4-(2-Hydroxyethyl)phenylboronic acid in the Suzuki-Miyaura cross-coupling reaction is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds . For example, it has been used in the synthesis of mTOR kinase inhibitors and human immunodeficiency virus protease inhibitors .
Safety and Hazards
Zukünftige Richtungen
Boronic acids, including 4-(2-Hydroxyethyl)phenylboronic acid, have been gaining interest in medicinal chemistry due to their ability to interact with various carbohydrates . They have potential applications in the development of new drugs, especially after the discovery of the drug bortezomib . The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests a promising future for the studies with boronic acids in medicinal chemistry .
Eigenschaften
IUPAC Name |
[4-(2-hydroxyethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO3/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4,10-12H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXBZMDDTQEGMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CCO)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90436399 | |
| Record name | 4-(2-HYDROXYETHYL)PHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90436399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137756-89-9 | |
| Record name | 4-(2-HYDROXYETHYL)PHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90436399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
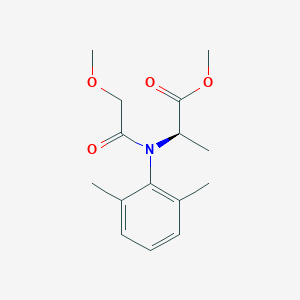

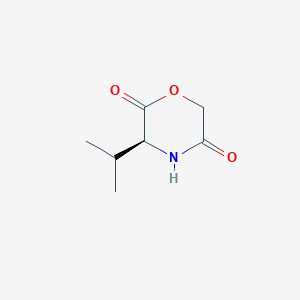
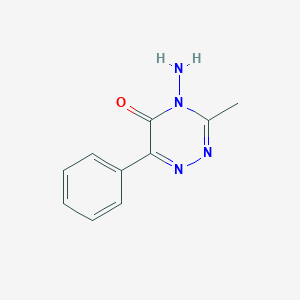
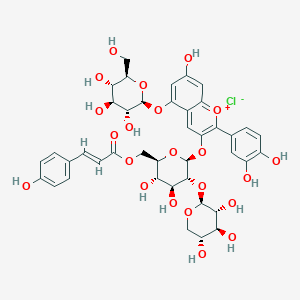
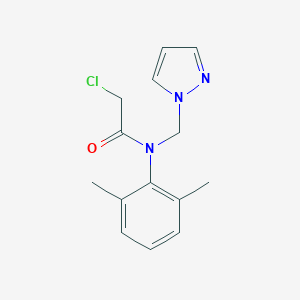
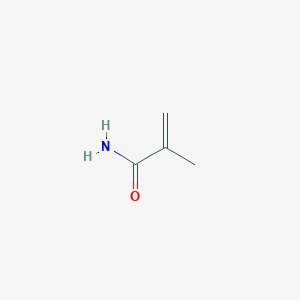


![2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile](/img/structure/B166296.png)
